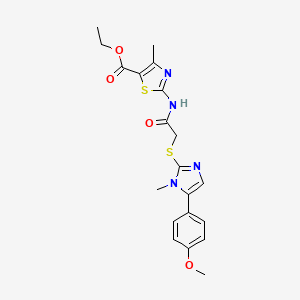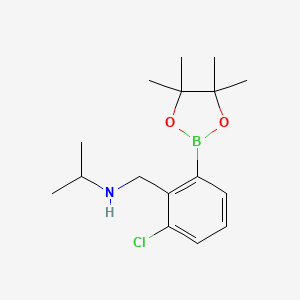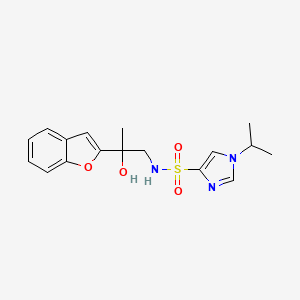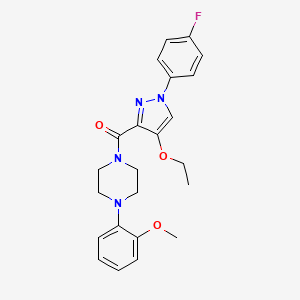![molecular formula C17H19N3O4S B2410519 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941879-09-0](/img/structure/B2410519.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Applications in Asymmetric Synthesis
- Cyclosulfamides Synthesis : A practical access to cyclosulfamides, which are five-membered rings similar in complexity to the target compound, demonstrates their use in asymmetric synthesis. These compounds, synthesized from chlorosulfonyl isocyanate and amino acids or nitrogen mustards, could be valuable tools for asymmetric synthesis, suggesting potential applications in creating enantiomerically enriched compounds (Regainia et al., 2000).
Anticonvulsant Activity
- Isoxazole Derivatives : The investigation into various aromatic heterocycles, including isoxazole derivatives, for anticonvulsant activity highlights the potential medical applications of structurally similar compounds. These studies show that such compounds can exhibit significant anticonvulsant effects, suggesting potential research avenues for the target compound in the development of new anticonvulsant therapies (Eddington et al., 2002).
Anticancer Activity
- Quinazolinones Derivatives : Research on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones shows significant cytotoxic effects against cancer cell lines, including human monocytic leukemia and hepatoma cells. This indicates that compounds with a similar structural framework may have potential applications in cancer research, particularly in the development of new anticancer agents (Hour et al., 2007).
Novel Synthesis Methods
- Aza-bicyclic Isoxazolines Synthesis : The synthesis of novel aza-bicyclic 2-isoxazolines, which shares structural similarities with the target compound, through a 1,3-dipolar cycloaddition reaction, demonstrates the compound's potential for use in novel synthetic pathways. These methods could be applied to the synthesis of complex molecules for pharmaceutical research (Almeida et al., 2009).
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-17-14-4-3-5-15(14)19-24-17)12-6-8-13(9-7-12)25(22,23)20-10-1-2-11-20/h6-9H,1-5,10-11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVFTKZJGHDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)




![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
